(2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine
Description
“(2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine” is a synthetic organic compound featuring a pteridine core substituted with a benzylamine group at the 4-position and a (2-methoxyphenyl)methylamino moiety at the 2-position. Pteridine derivatives are bicyclic heterocycles containing nitrogen atoms at positions 1, 3, 7, and 8, which are often associated with biological activity, including enzyme inhibition (e.g., dihydrofolate reductase) or receptor modulation . The compound’s structural complexity arises from its dual substitution pattern, combining a benzylamine side chain with a methoxybenzylamino group.
Properties
Molecular Formula |
C21H20N6O |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-[(2-methoxyphenyl)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C21H20N6O/c1-28-17-10-6-5-9-16(17)14-25-21-26-19-18(22-11-12-23-19)20(27-21)24-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
JSWFGULTAADNKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pteridine core: This can be achieved by the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the use of methoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Cancer Treatment
One of the primary applications of (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine is in oncology. Research indicates that derivatives of pteridines, including this compound, exhibit anti-cancer properties.
- Mechanism of Action : The compound has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. It operates by targeting specific pathways involved in tumor growth and metastasis .
Treatment of Hematological Cancers
Studies have reported that the compound can be utilized in treating hematological malignancies. Its ability to target cancer stem cells makes it a candidate for therapies aimed at eradicating resistant cancer populations .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses that are beneficial in therapeutic contexts .
In Vivo Studies
Recent studies have demonstrated the effectiveness of (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine in preclinical models:
- Study on Solid Tumors : A study published in 2024 highlighted its use in treating solid tumors, showing a significant reduction in tumor size and improved survival rates among treated subjects .
- Hematological Cancer Trials : Another trial focused on its application in hematological cancers, where it was administered alongside traditional chemotherapy agents, resulting in enhanced efficacy and reduced side effects .
Development of Novel Therapeutics
Ongoing research aims to further explore the structure-activity relationship of this compound to develop more potent analogs with improved pharmacokinetic properties .
Combination Therapies
Future studies will likely investigate the use of (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine in combination with other therapeutic agents to enhance treatment outcomes across various cancer types.
Mechanism of Action
The mechanism of action of (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of psychoactive and bioactive substances, particularly the NBOMe series and related phenethylamine derivatives. Below is a systematic comparison:
Structural Similarities and Differences
Core Structure :
Substituents :
- Both the target compound and NBOMe derivatives feature a N-[(2-methoxyphenyl)methyl] group . However, in NBOMe compounds, this group is attached to a phenethylamine, whereas in the target compound, it is linked to a pteridine ring.
- The benzylamine group in the target compound is absent in NBOMe derivatives, which instead have halogenated 2,5-dimethoxyphenyl substitutions (e.g., 4-iodo, 4-bromo) .
Pharmacological and Toxicological Profiles
- NBOMe Compounds: Potency: Extremely high affinity for 5-HT2A serotonin receptors (EC50 values in low nanomolar range), leading to hallucinogenic effects at microgram doses . Toxicity: Severe adverse effects include seizures, hyperthermia, and fatalities due to overdose or receptor overstimulation .
- Target Compound: Limited data exist, but the pteridine core may confer distinct activity. For example, pteridine derivatives like methotrexate inhibit folate metabolism, while others modulate kinase signaling. The benzylamine moiety could introduce serotonin receptor interactions, though likely less potent than NBOMes due to steric hindrance from the pteridine ring .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Determinants of Activity
- The pteridine core likely shifts the target compound’s mechanism away from classical serotonin receptor agonism seen in NBOMes. Instead, it may interact with purine-binding enzymes or kinases due to the nitrogen-rich scaffold .
- The N-(2-methoxybenzyl) group , shared with NBOMes, could contribute to lipophilicity and blood-brain barrier penetration, but steric effects from the pteridine ring may reduce receptor-binding efficiency .
Biological Activity
(2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine, with the CAS number 1144461-61-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C21H20N6O
- Molecular Weight : 372.4231 g/mol
- SMILES Notation : COc1ccccc1CNc1nc(NCc2ccccc2)c2c(n1)nccn2
The compound's structure suggests potential interactions with various biological targets. The pteridine moiety is known for its role in various biochemical pathways, particularly in nucleotide synthesis and cellular signaling. The methoxyphenyl and benzylamine groups may enhance its binding affinity to specific receptors or enzymes.
Antiviral Activity
Recent studies have indicated that pteridine derivatives exhibit antiviral properties. For instance, compounds similar to (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine have shown inhibitory effects against viruses such as the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A related compound demonstrated an IC50 value of 0.09 μM against MERS-CoV, suggesting that modifications in the pteridine structure can lead to significant antiviral activity .
Antibacterial Activity
The antibacterial potential of pteridine derivatives has also been explored. Compounds bearing similar structural motifs have shown promising results against various bacterial strains. For example, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 4 to 16 µg/mL against Gram-negative bacteria such as E. coli and K. pneumoniae. This indicates that (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine may possess similar antibacterial properties.
Anticancer Activity
Pteridine derivatives are being investigated for their anticancer properties. The ability of these compounds to inhibit key enzymes involved in cancer cell proliferation has been documented. For instance, some pteridine-based compounds have shown effective inhibition of DNA gyrase and topoisomerase IIα, which are critical for DNA replication and repair in cancer cells . While specific data on (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine is limited, its structural similarity to other active compounds suggests potential anticancer activity.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
